
(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that features a purine base attached to a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a purine derivative and a tetrahydrofuran precursor.
Coupling Reaction: The purine base is coupled with the tetrahydrofuran ring through a series of condensation reactions, often facilitated by catalysts and specific reaction conditions.
Purification: The final product is purified using techniques such as chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form hydrogen atoms or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, the compound may be studied for its interactions with enzymes or nucleic acids, providing insights into its potential as a therapeutic agent.
Medicine
In medicine, (2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol could be investigated for its antiviral or anticancer properties, given its structural similarity to nucleoside analogs.
Industry
In industrial applications, the compound may be used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of (2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol would depend on its specific interactions with molecular targets. For example, if it acts as a nucleoside analog, it may inhibit viral replication by incorporating into viral DNA or RNA and causing chain termination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A nucleoside analog used as an antiviral drug.
Ganciclovir: Another antiviral nucleoside analog.
Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Uniqueness
(2R,3R,5R)-4,4-Dibromo-5-(2,6-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific bromine substitutions and the presence of both a purine base and a tetrahydrofuran ring, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12Br2N6O3 |
|---|---|
Molekulargewicht |
424.05 g/mol |
IUPAC-Name |
(2R,3R,5R)-4,4-dibromo-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12Br2N6O3/c11-10(12)5(20)3(1-19)21-8(10)18-2-15-4-6(13)16-9(14)17-7(4)18/h2-3,5,8,19-20H,1H2,(H4,13,14,16,17)/t3-,5-,8-/m1/s1 |
InChI-Schlüssel |
JDVMQYXXSATBRQ-TWOGKDBTSA-N |
Isomerische SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3C([C@@H]([C@H](O3)CO)O)(Br)Br)N)N |
Kanonische SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)(Br)Br)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



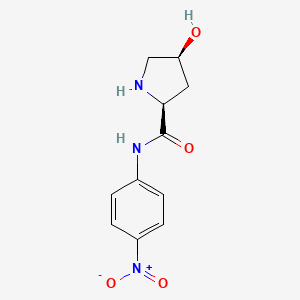
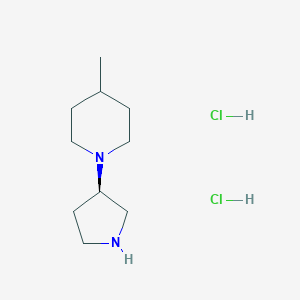

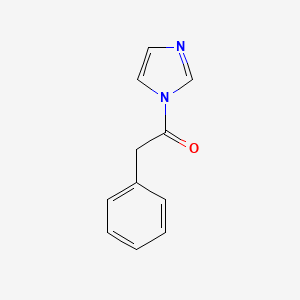
![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)
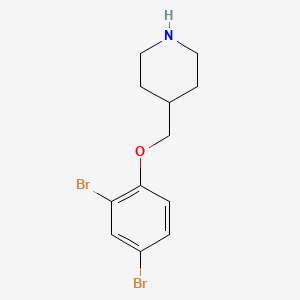
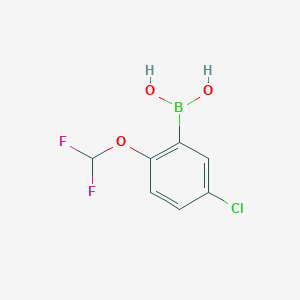


![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)
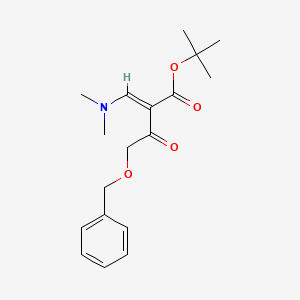
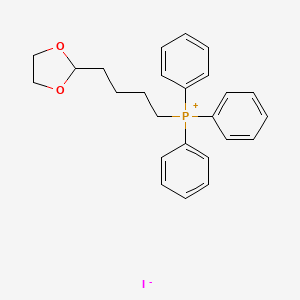
![(1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)
